molecular formula C21H23N5OS B2564159 1-(6-cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide CAS No. 2176270-13-4

1-(6-cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B2564159
CAS No.: 2176270-13-4
M. Wt: 393.51
InChI Key: JWUBQUQALTXDGD-UHFFFAOYSA-N
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Description

1-(6-cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyridazine ring, a benzothiazole moiety, and a piperidine carboxamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazine ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.

    Introduction of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane.

    Synthesis of the benzothiazole moiety: This can be synthesized from o-aminothiophenol and a suitable carboxylic acid derivative.

    Coupling reactions: The final compound can be obtained by coupling the synthesized intermediates using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(6-cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its unique structure.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide would depend on its specific biological target. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    1-(6-cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide analogs: Compounds with slight modifications in the structure.

    Other piperidine carboxamides: Compounds with different substituents on the piperidine ring.

    Benzothiazole derivatives: Compounds with variations in the benzothiazole moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(6-cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-13-4-2-6-17-19(13)22-21(28-17)23-20(27)15-5-3-11-26(12-15)18-10-9-16(24-25-18)14-7-8-14/h2,4,6,9-10,14-15H,3,5,7-8,11-12H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBQUQALTXDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCN(C3)C4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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